molecular formula C14H13ClN8O3 B4907253 N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide

N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide

Cat. No.: B4907253
M. Wt: 376.76 g/mol
InChI Key: ISFIMMYPTXOIIE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including chlorophenyl, oxadiazole, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diazenyl group: This step often involves diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with another aromatic compound.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step usually involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide: can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: This can result in the cleavage of the diazenyl group or reduction of the oxadiazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]acetamide
  • N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]acetamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN8O3/c1-8-13(20-25-18-8)17-22-23(14-9(2)19-26-21-14)7-12(24)16-11-6-4-3-5-10(11)15/h3-6H,7H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFIMMYPTXOIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1N=NN(CC(=O)NC2=CC=CC=C2Cl)C3=NON=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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